molecular formula C7H8F2N2O2 B2412968 4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid CAS No. 2248394-77-4

4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid

Cat. No.: B2412968
CAS No.: 2248394-77-4
M. Wt: 190.15
InChI Key: AZASKIUKVWLXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate in the presence of a difluorocarbene source .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the imidazole ring. The use of such catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated imidazole derivatives and fluorinated organic molecules. Examples include:

Uniqueness

What sets 4-(Difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid apart is its specific difluoromethyl group, which imparts unique properties such as enhanced metabolic stability and lipophilicity. These characteristics make it particularly valuable in pharmaceutical research, where such properties are crucial for drug development .

Properties

IUPAC Name

4-(difluoromethyl)-1,5-dimethylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-3-4(5(8)9)10-6(7(12)13)11(3)2/h5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZASKIUKVWLXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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